methyl {7-[(3-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl {7-[(3-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a complex organic compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chromen-2-one core structure, which is a common motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {7-[(3-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate typically involves multiple steps. One common method starts with the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid to form 7-hydroxy-4-methylcoumarin . This intermediate is then subjected to alkylation with 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl {7-[(3-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzyl and chromen-2-one rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts alkylation and acylation reactions often use aluminum chloride as a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives .
Scientific Research Applications
Methyl {7-[(3-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl {7-[(3-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-{[(3-Methoxybenzyl)oxy]methyl}pyrrolidine
- 3-Ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one
- 7-[(3-Chlorobenzyl)oxy]-4-[(methylamino)methyl]-2H-chromen-2-one
Uniqueness
Methyl {7-[(3-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is unique due to its specific substitution pattern on the chromen-2-one core, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
Methyl {7-[(3-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic compound belonging to the class of coumarins, which are known for their diverse biological activities. This article delves into its biological activity, examining its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a chromenone core with a methoxybenzyl ether substituent. Its molecular formula is C16H16O5, and it has a molecular weight of 288.3 g/mol. The structure can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C16H16O5 |
Molecular Weight | 288.3 g/mol |
IUPAC Name | This compound |
Biological Activities
1. Antioxidant Activity
Research indicates that coumarin derivatives exhibit significant antioxidant properties. This compound has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.
2. Anticancer Potential
Several studies have investigated the anticancer properties of coumarin derivatives. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
A549 (lung cancer) | 0.12 |
HeLa (cervical cancer) | 0.024 |
A2780 (ovarian cancer) | 0.036 |
These findings suggest that this compound may inhibit tumor growth through apoptosis induction and cell cycle arrest mechanisms.
3. Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor, particularly targeting monoamine oxidase B (MAO-B). This inhibition could have implications for the treatment of neurodegenerative diseases such as Parkinson's disease, where MAO-B plays a role in the metabolism of neurotransmitters.
The biological activity of this compound can be attributed to several mechanisms:
1. Free Radical Scavenging:
The presence of hydroxyl groups in its structure enables the compound to donate electrons to free radicals, thereby neutralizing them and preventing cellular damage.
2. Induction of Apoptosis:
Studies have shown that this compound can activate apoptotic pathways in cancer cells, leading to programmed cell death. This involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
3. Modulation of Signaling Pathways:
this compound may influence various signaling pathways involved in cell proliferation and survival, including the MAPK and PI3K/Akt pathways.
Case Studies
A recent study examined the effects of methyl {7-[ (3-methoxybenzyl) oxy]-4-methyl -2 -oxo -2H -chromen -3 -yl } acetate on A549 lung cancer cells:
-
Experimental Design:
- Cells were treated with varying concentrations of the compound.
- Cell viability was assessed using an MTT assay.
- Apoptosis was evaluated via flow cytometry.
-
Results:
- The compound exhibited a dose-dependent reduction in cell viability.
- Flow cytometry analysis revealed an increase in early and late apoptotic cells at higher concentrations.
These findings underscore the potential of methyl {7-[ (3-methoxybenzyl) oxy]-4-methyl -2 -oxo -2H -chromen -3 -yl } acetate as a therapeutic agent against lung cancer.
Properties
Molecular Formula |
C21H20O6 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
methyl 2-[7-[(3-methoxyphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate |
InChI |
InChI=1S/C21H20O6/c1-13-17-8-7-16(26-12-14-5-4-6-15(9-14)24-2)10-19(17)27-21(23)18(13)11-20(22)25-3/h4-10H,11-12H2,1-3H3 |
InChI Key |
XBBRAVTUDHCAPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC(=CC=C3)OC)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.